REACTION_CXSMILES
|
[F:1][C:2]([F:10])([F:9])[C:3]([NH:5][CH2:6][CH2:7][OH:8])=[O:4].[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([O:20][C:21](Cl)=[O:22])=[CH:16][CH:15]=1)([O-:13])=[O:12]>N1C=CC=CC=1>[C:21](=[O:22])([O:8][CH2:7][CH2:6][NH:5][C:3](=[O:4])[C:2]([F:10])([F:9])[F:1])[O:20][C:17]1[CH:16]=[CH:15][C:14]([N+:11]([O-:13])=[O:12])=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
17 g
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Type
|
reactant
|
Smiles
|
FC(C(=O)NCCO)(F)F
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
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Details
|
the mixture is left
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Type
|
CONCENTRATION
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Details
|
It is then concentrated
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Type
|
WASH
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Details
|
the methylene chloride mixture is washed with ice-water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
|
CUSTOM
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Details
|
After evaporating off the solvent, 33 g of a light-colored oil
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Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(OC1=CC=C(C=C1)[N+](=O)[O-])(OCCNC(C(F)(F)F)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |